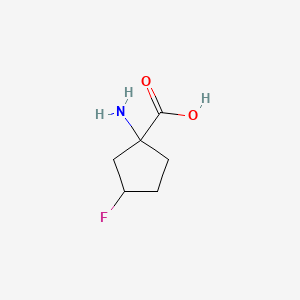

1-Amino-3-fluorocyclopentane-1-carboxylic acid

Description

1-Amino-3-fluorocyclopentane-1-carboxylic acid is a fluorinated cyclic β-amino acid featuring a cyclopentane backbone with three key substituents: an amino group (-NH₂) and a carboxylic acid (-COOH) at position 1 (geminal arrangement) and a fluorine atom at position 3. This unique structure combines conformational rigidity from the cyclopentane ring with electronic effects from fluorine, making it a promising candidate for medicinal chemistry and radiopharmaceutical applications.

The fluorine atom at position 3 enhances metabolic stability and may modulate lipophilicity, influencing biodistribution and target binding .

Properties

Molecular Formula |

C6H10FNO2 |

|---|---|

Molecular Weight |

147.15 g/mol |

IUPAC Name |

1-amino-3-fluorocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H10FNO2/c7-4-1-2-6(8,3-4)5(9)10/h4H,1-3,8H2,(H,9,10) |

InChI Key |

WIZMOLXGYZDTPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1F)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route (Cold Chemistry)

Based on the work by Pickel et al. (2021) and Goodman et al., the synthesis of racemic 1-amino-3-fluorocyclopentane-1-carboxylic acid and its difluoro analogues involves the following steps:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Starting from a racemic triflate precursor (compound 1) | Prepared as per literature methods | - |

| 2 | Hydrolysis of triflate to fluorohydrin intermediate (compound 2) | Aqueous sodium bicarbonate (NaHCO3) | Nearly quantitative yield |

| 3 | Formation of triflate intermediate (compound 3) from fluorohydrin | Triflic anhydride in dichloromethane (DCM) | Highly unstable intermediate, used immediately |

| 4 | Nucleophilic fluorination to introduce fluorine at position 3 | Cesium fluoride (CsF) in tert-butanol (tBuOH) | 38% yield over two steps from compound 2 |

| 5 | Deprotection of N-Boc and ester groups to yield target amino acid | Concentrated hydrochloric acid (HCl) | 93% yield |

This sequence avoids elimination by using CsF instead of KF, which was found to reduce olefinic byproduct formation. The stereochemistry of the final product was confirmed by X-ray crystallography, ensuring the correct trans-configuration of fluorine and amino groups on the cyclopentane ring.

Radiochemical Synthesis (Fluorine-18 Labeling)

For PET imaging applications, the compound is radiolabeled with fluorine-18. The radiochemical synthesis parallels the cold synthesis but uses radioactive [^18F]CsF for nucleophilic fluorination.

| Step | Description | Reagents/Conditions | Radiochemical Yield/Notes |

|---|---|---|---|

| 1 | Preparation of triflate precursor (compound 3) | Same as cold synthesis | - |

| 2 | Nucleophilic fluorination with [^18F]CsF | 1:1 butanol/acetonitrile, Kryptofix 222, 10 min | ~1.3% decay corrected radiochemical yield |

| 3 | Deprotection with 6 M HCl | Cleaves protecting groups | >99% radiochemical purity |

This one-pot, two-step reaction sequence is efficient for producing the radiolabeled compound with high purity suitable for biological evaluation and imaging studies.

Alternative Approaches and Related Compounds

Other synthetic analogues, such as 3,4-difluorocyclopentane-1-carboxylic acids, have been prepared similarly, with variations in fluorination positions and stereochemistry to optimize biological properties. These methods also rely on triflate intermediates and nucleophilic fluorination, highlighting the robustness of this approach for fluorinated cyclic amino acids.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Yield/Outcome | Notes |

|---|---|---|---|---|

| Starting Material | Racemic triflate precursor | Synthesized per literature | - | Precursor for fluorination |

| Hydrolysis | SN2 inversion hydrolysis | Aqueous NaHCO3 | Nearly quantitative | Produces fluorohydrin intermediate |

| Triflate Formation | Activation of hydroxyl group | Triflic anhydride, DCM | Unstable intermediate | Used immediately |

| Fluorination | Nucleophilic substitution | CsF in tBuOH (cold), [^18F]CsF (radio) | 38% (cold), ~1.3% (radio) | Avoids elimination side reactions |

| Deprotection | Acidic cleavage of protecting groups | Concentrated HCl | 93% (cold) | Yields final amino acid |

Research Findings and Perspectives

- The use of cesium fluoride (CsF) as the fluorinating agent is critical to minimize elimination byproducts, a common issue with triflate intermediates.

- The stereochemistry of the final product influences biological transport and imaging efficacy, as demonstrated by X-ray crystallographic analysis.

- Radiolabeled 1-amino-3-fluorocyclopentane-1-carboxylic acid shows promising tumor imaging properties due to its transport via system L amino acid transporters.

- The synthetic approach allows for the preparation of both racemic mixtures and enantiomerically enriched compounds, facilitating biological studies.

- The preparation method is versatile and can be adapted for related fluorinated cyclic amino acids, enabling the development of novel PET imaging agents.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-fluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the amino group or the cyclopentane ring.

Reduction: Typically targets the carboxylic acid group, converting it to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-3-fluorocyclopentane-1-carboxylic acid and its derivatives play a significant role in medicinal chemistry, particularly in the development of radiolabeled compounds for positron emission tomography (PET) imaging. The compound's structure allows for interactions within biological systems, making it a subject of interest for both synthetic and biological studies.

Scientific Research Applications

Medical Imaging: 1-Amino-3-fluorocyclopentane-1-carboxylic acid is used as a precursor for radiolabeled compounds in PET scans to visualize metabolic activity in tumors. One specific application is in the form of 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with 18F, for nuclear medicine imaging .

- [<sup>18</sup>F]FACBC : This agent has been evaluated for tumor localization . Studies in rats with implanted 9L gliosarcoma showed that tumor uptake was highest at 60 minutes post-injection (1.72 %ID/g), with a tumor-to-brain ratio of 6.61 . A human PET study using [<sup>18</sup>F]FACBC on a patient with residual glioblastoma multiforme showed a maximum concentration of 146 nCi/mL in the tumor at 35 minutes post-injection, with a tumor-to-normal tissue ratio of 6 at 20 minutes .

- 3-anti-FACBC : This fluorinated ACBC derivative has received FDA approval as a PET imaging agent for the detection of recurrent prostate cancer . It has also been evaluated in humans as a PET imaging agent for detecting primary glioma and metastatic brain cancer .

Drug Development: Due to its unique structural and chemical properties, 1-Amino-3-fluorocyclopentane-1-carboxylic acid hydrochloride is applicable in drug development.

- Interaction studies have shown that 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride interacts with transport systems within cells, such as system L and system ASC. This indicates its potential for targeting specific tissues during imaging or therapeutic interventions.

- The interaction of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride with enzymes involved in amino acid metabolism suggests possibilities for further investigation into its pharmacological properties.

Other applications: A variety of 11C- and 18F-labeled amino acids, including 1-Amino-3-fluorocyclopentane-1-carboxylic acid, have been studied for potential use in positron emission tomography (PET) oncology .

Data Table: Comparison with Similar Compounds

Case Studies

- Glioblastoma Imaging : A patient with residual glioblastoma multiforme underwent a PET scan using [<sup>18</sup>F]FACBC, which showed intense uptake in the left frontal region of the brain. The tumor exhibited a maximum concentration of 146 nCi/mL at 35 minutes post-injection, and the ratio of tumor to normal tissue was 6 at 20 minutes .

- Prostate Carcinoma : A study involving 15 patients, some with newly diagnosed prostate carcinoma and others with suspected recurrence, underwent dynamic PET/CT scans after injection of anti-[18F]FACBC. Visual analysis correctly identified the presence or absence of focal cancer lesions in 40 of 48 prostate sextants in newly diagnosed patients. The agent was also successful in identifying disease in all 4 patients with proven recurrence .

- Recurrent Prostate Cancer Detection : Five patients with elevated prostate-specific antigen levels after curative therapy for prostate carcinoma underwent 60-min dynamic PET/CT of the pelvis after injection of anti-[<sup>18</sup>F]FACBC. The average standard uptake value (SUV) of malignant lesions was 4.3 ± 1.1 and 3.4 ± 0.8 at 5 and 20 min, respectively, indicating its utility in detecting recurrent cancer .

Mechanism of Action

The mechanism by which 1-Amino-3-fluorocyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in PET imaging, the compound acts as a radiotracer, binding to certain proteins or receptors in the body. The fluorine atom plays a crucial role in the compound’s stability and imaging properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Aminocyclobutane-1-carboxylic Acid (ACBC)

- Structure : Four-membered cyclobutane ring with geminal -NH₂ and -COOH groups.

- Key Data: Property ACBC Target Compound Ring size Cyclobutane Cyclopentane Fluorine substitution None Position 3 Molecular Weight (g/mol) 129.15 (non-fluorinated) ~163.15 (estimated) Biological Application Tumor imaging (PET/CT) Potential oncology applications (inferred)

- The target compound’s cyclopentane ring offers reduced strain and enhanced conformational flexibility, while fluorine substitution may improve tumor specificity and pharmacokinetics .

1-Amino-3,3-difluorocyclobutanecarboxylic Acid

- Structure : Cyclobutane with -NH₂, -COOH at position 1 and -F at positions 3 and 3.

Key Data :

- Comparison : The additional fluorine in difluoro-ACBC increases lipophilicity, which may enhance blood-brain barrier penetration. However, steric bulk from two fluorine atoms could hinder binding to certain transporters. The target compound’s single fluorine balances lipophilicity and steric effects .

(1R,3S)-3-Aminocyclopentanecarboxylic Acid

- Structure : Cyclopentane with -NH₂ at position 3 and -COOH at position 1.

- Key Data: Property (1R,3S)-Isomer Target Compound Substituent positions -NH₂ (C3), -COOH (C1) -NH₂/-COOH (C1), -F (C3) Melting Point 172.1°C (dec.) Not reported Applications Peptide backbone modification Potential radiopharmaceutical use

- Comparison: The (1R,3S)-isomer lacks fluorine but demonstrates the importance of stereochemistry in biological activity. The target compound’s fluorine at C3 could introduce electronic effects that alter binding kinetics compared to non-fluorinated analogs .

1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid

- Structure : Cyclopentane with -CF₃ and -COOH at position 1.

Key Data :

Property Trifluoromethyl Derivative Target Compound Substituent -CF₃ -NH₂/-COOH/-F Solubility Insoluble in water Likely higher due to -NH₂ Molecular Weight 182.14 ~163.15 - Comparison: The -CF₃ group increases hydrophobicity, limiting aqueous solubility. The target compound’s amino group may improve solubility and enable hydrogen bonding, critical for interactions with biological targets .

Biological Activity

1-Amino-3-fluorocyclopentane-1-carboxylic acid (FACBC) is a fluorinated amino acid derivative that has garnered attention in the fields of medicinal chemistry and nuclear medicine, particularly as a radiotracer for positron emission tomography (PET) imaging. Its structural properties allow it to be selectively taken up by tumor cells, making it a valuable tool for cancer diagnosis and management.

FACBC is characterized by the presence of a fluorine atom at the 3-position of the cyclopentane ring, which enhances its lipophilicity and metabolic stability. This modification allows for effective interaction with biological membranes and specific transport systems within cells. It primarily utilizes amino acid transport systems, notably system L and system ASC, to facilitate its uptake in tumor tissues .

Tumor Imaging

FACBC has shown significant potential as a PET imaging agent for various cancers, including gliomas and prostate cancer. Studies have demonstrated that FACBC exhibits preferential accumulation in tumor tissues compared to normal brain tissues. For instance, in animal models with implanted gliosarcoma, the tumor uptake of FACBC reached a maximum of 1.72% injected dose per gram (ID/g) at 60 minutes post-administration, yielding a tumor-to-brain ratio of 6.61 .

Table 1: Summary of Tumor Uptake Studies

| Study | Tumor Type | Maximum Uptake (%ID/g) | Tumor-to-Brain Ratio | Time Post-Injection |

|---|---|---|---|---|

| Gliosarcoma | 1.72 | 6.61 | 60 min | |

| Glioblastoma | 0.26 | 6 | 60 min | |

| Prostate | 1.58 | Not specified | 60 min |

Clinical Evaluations

Clinical studies have further validated the efficacy of FACBC as a diagnostic tool. In one study involving patients with recurrent prostate cancer, FACBC demonstrated higher specificity in detecting malignant tissues compared to traditional imaging agents like fluorodeoxyglucose (FDG). The uptake in prostate cancer tissues was significantly higher than in benign prostatic hyperplasia (BPH) tissues, indicating its potential for improved diagnostic accuracy .

Case Studies

One notable case involved the use of FACBC in a patient with residual glioblastoma multiforme, where PET imaging revealed intense uptake in the tumor region, facilitating better treatment planning . Another study highlighted its application in prostate cancer diagnosis, where FACBC provided clearer imaging results compared to FDG, thus enhancing clinical decision-making processes .

Q & A

Q. Stereochemical Control :

- Chiral auxiliaries or asymmetric catalysis ensure enantiomeric purity. For example, (S)-configured derivatives are synthesized using enantioselective fluorination, verified by NMR and chiral HPLC .

Which spectroscopic and analytical techniques are critical for characterizing 1-amino-3-fluorocyclopentane-1-carboxylic acid?

Q. Basic Research Focus

- NMR Spectroscopy : , , and NMR resolve stereochemistry and confirm fluorination. Peaks at δ −89.49 and −92.89 ppm () indicate difluoromethylenyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+Na] at 314.1179 vs. calculated 314.1174) .

- X-ray Crystallography : Resolves absolute configuration, as seen in GABA-AT co-crystal structures .

How do molecular dynamics (MD) simulations enhance the design of GABA-AT inhibitors based on this compound?

Q. Advanced Research Focus

- Binding Mode Prediction : MD simulations model interactions between the fluorinated cyclopentane and GABA-AT’s active site, identifying critical hydrogen bonds (e.g., with Lys329) and hydrophobic contacts .

- Optimization of Inactivation Efficiency : Simulations compare transition-state analogs (e.g., CPP-115 vs. the title compound), revealing enhanced electrostatic complementarity in the newer derivative .

- Validation : MD results align with kinetic data (e.g., values) and crystallographic structures .

How can researchers resolve discrepancies in reported enzymatic inhibition data for GABA-AT?

Advanced Research Focus

Contradictions may arise from:

- Assay Conditions : Variations in pH (optimal ~8.5), temperature, or PLP cofactor concentration alter inactivation rates .

- Enzyme Source : Recombinant human vs. rat GABA-AT may show differential susceptibility .

- Orthogonal Validation : Combine kinetic assays (, ) with structural studies (X-ray crystallography) and in vivo dopamine suppression assays in rats .

What in vivo models are used to assess therapeutic potential, and how are off-target effects minimized?

Q. Advanced Research Focus

- Freely Moving Rat Models : Microdialysis measures striatal dopamine suppression post-cocaine/nicotine challenge, showing >50% reduction at 10 mg/kg doses .

- Metabolic Imaging : -FDG PET quantifies hippocampal glucose metabolism, correlating with reduced drug-seeking behavior .

- Off-Target Screening : Selectivity is confirmed via activity assays against related PLP-dependent enzymes (e.g., ornithine aminotransferase) and cytochrome P450 isoforms .

What are the primary biological targets and therapeutic implications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.